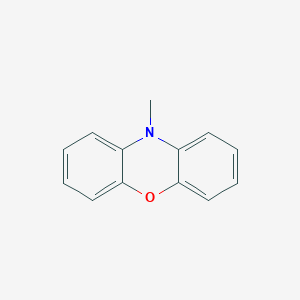![molecular formula C13H10OS B188524 2,3-Dihydro-benzo[f]thiochromen-1-one CAS No. 3528-20-9](/img/structure/B188524.png)
2,3-Dihydro-benzo[f]thiochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-benzo[f]thiochromen-1-one, also known as Dibenzothiophene (DBT), is a heterocyclic aromatic organic compound. DBT is an important compound in the field of organic chemistry and is widely used in scientific research applications.
Mécanisme D'action
DBT has a unique mechanism of action. It is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. DBT is also known to be an inducer of the enzymes responsible for the biodegradation of sulfur-containing compounds. The mechanism of action of DBT is still being studied and is not fully understood.
Effets Biochimiques Et Physiologiques
DBT has been shown to have both biochemical and physiological effects. It has been shown to induce the expression of genes involved in the biodegradation of sulfur-containing compounds. DBT has also been shown to have anti-inflammatory and antioxidant effects. DBT has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DBT in lab experiments include its availability, its stability, and its relatively low cost. The limitations of using DBT in lab experiments include its toxicity and its potential to interfere with other metabolic processes.
Orientations Futures
There are many future directions for the study of DBT. One direction is the development of new methods for the synthesis of DBT. Another direction is the study of the mechanism of action of DBT. The development of new applications for DBT is also an important future direction. The use of DBT in the bioremediation of contaminated soils and water is an area of active research. The use of DBT in the development of new drugs is also an area of active research.
Conclusion:
In conclusion, DBT is an important compound in the field of organic chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DBT has many potential applications in scientific research, and its study will continue to be an active area of research in the future.
Méthodes De Synthèse
The synthesis of DBT can be achieved through various methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of benzene with sulfur and aluminum chloride. Another method is the Pummerer rearrangement, which involves the reaction of sulfur with a carbonyl compound. The synthesis of DBT is essential for its use in scientific research applications.
Applications De Recherche Scientifique
DBT has been widely used in scientific research applications. It is used as a model compound for studying the biodegradation of sulfur-containing compounds by microorganisms. DBT is also used as a probe molecule for studying the adsorption and desorption of sulfur-containing compounds on catalyst surfaces. DBT has been used as a model compound for studying the removal of sulfur-containing compounds from crude oil and natural gas.
Propriétés
Numéro CAS |
3528-20-9 |
|---|---|
Nom du produit |
2,3-Dihydro-benzo[f]thiochromen-1-one |
Formule moléculaire |
C13H10OS |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
2,3-dihydrobenzo[f]thiochromen-1-one |
InChI |
InChI=1S/C13H10OS/c14-11-7-8-15-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2 |
Clé InChI |
ZFGBYVYXAMNRCE-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(C1=O)C3=CC=CC=C3C=C2 |
SMILES canonique |
C1CSC2=C(C1=O)C3=CC=CC=C3C=C2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






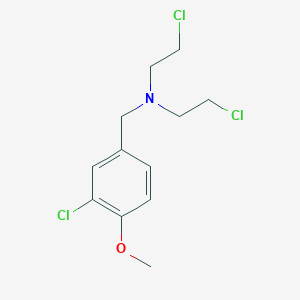
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
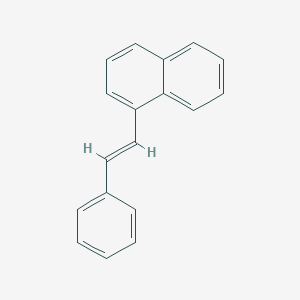
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)
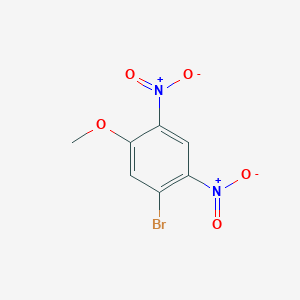
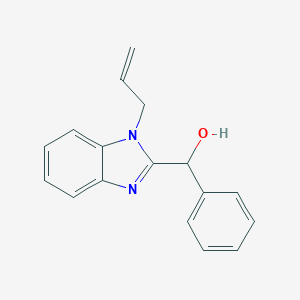

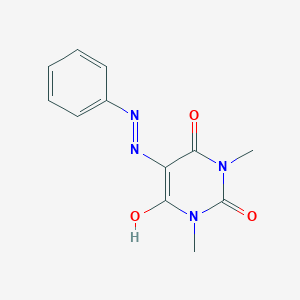
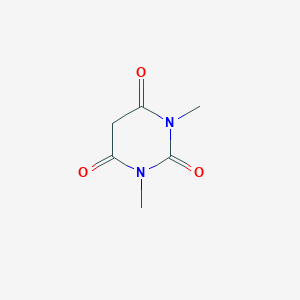
![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
